N-Methyl-4-(dimethylamino)benzylamine Hydrochloride

説明

特性

IUPAC Name |

N,N-dimethyl-4-(methylaminomethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-11-8-9-4-6-10(7-5-9)12(2)3;/h4-7,11H,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVDGGSEVSEMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589489 | |

| Record name | N,N-Dimethyl-4-[(methylamino)methyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158441-78-1 | |

| Record name | N,N-Dimethyl-4-[(methylamino)methyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride chemical properties

An In-Depth Technical Guide to N-Methyl-4-(dimethylamino)benzylamine Hydrochloride

Introduction

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is a versatile organic compound characterized by its aromatic structure and multiple amine functionalities.[1] As a hydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form, a critical attribute for its application in various synthetic and pharmaceutical contexts.[1] The molecule's structure, featuring a potent electron-donating dimethylamino group on a benzene ring, significantly influences its chemical reactivity and potential interactions within biological systems.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in chemical synthesis and drug development.

Chemical Identity and Physicochemical Properties

A clear understanding of the compound's fundamental properties is essential for its effective use in a laboratory setting. These properties dictate its handling, storage, and suitability for various reaction conditions.

Structure and Identification

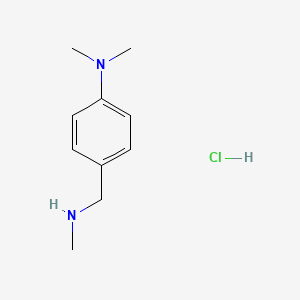

The compound consists of a benzylamine core, N-methylated at the benzylic amine and substituted at the para position of the benzene ring with a dimethylamino group.

Caption: Chemical Structure of N-Methyl-4-(dimethylamino)benzylamine Hydrochloride.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | N,N-dimethyl-4-((methylamino)methyl)aniline hydrochloride |

| Synonyms | N,N-DiMethyl-4-((MethylaMino)Methyl)aniline hydrochloride[1] |

| CAS Number | 1158441-78-1[1][2] |

| Molecular Formula | C₁₀H₁₇ClN₂[1][2] |

| Molecular Weight | 200.71 g/mol [1][2] |

| SMILES | CNCC1=CC=C(C=C1)N(C)C.[H]Cl[2] |

Physicochemical Data

The physical properties are summarized below. Data for the hydrochloride salt is supplemented with data from the free base (N-methyl-4-(N,N-dimethylamino)benzylamine, CAS: 83671-43-6) where necessary.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Yellow oil (for free base) | [3] |

| Solubility | Soluble in water (as hydrochloride salt) | [1] |

| Storage | Inert atmosphere, room temperature | [2] |

| Molecular Weight (Free Base) | 164.25 g/mol | [4] |

| XLogP3 (Free Base) | 1.8 |[4] |

Synthesis and Mechanistic Insights

The synthesis of N-Methyl-4-(dimethylamino)benzylamine typically proceeds via a reductive amination pathway, a cornerstone reaction in organic chemistry for C-N bond formation.

Synthetic Workflow: Reductive Amination

The process involves two main stages: the formation of an imine intermediate from an aldehyde and a primary amine, followed by its reduction to the secondary amine.

Caption: General workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the free base.[3]

Materials:

-

4-(Dimethylamino)benzaldehyde

-

Methylamine solution (40% in water)

-

Sodium cyanoborohydride (NaCNBH₃)

-

Acetonitrile (CH₃CN)

-

Toluene

-

Ethyl acetate (EtOAc), Methanol (MeOH), Triethylamine (NEt₃) for chromatography

-

Hydrochloric acid (ethereal solution)

Procedure:

-

Imine Formation: To a stirred solution of 4-(Dimethylamino)benzaldehyde (3.00 g, 18.3 mmol) in acetonitrile (400 mL) under a nitrogen atmosphere at 0°C, add aqueous methylamine solution (10.0 mL). Allow the reaction to proceed for 2 hours at this temperature.[3] The low temperature controls the reaction rate and minimizes side reactions.

-

Reduction: Add sodium cyanoborohydride (3.46 g, 55.1 mmol) to the reaction mixture. NaCNBH₃ is a mild reducing agent selective for the iminium ion over the aldehyde, which is critical for achieving a high yield. Allow the reaction to warm to room temperature and stir for an additional 4 hours.[3]

-

Workup: Remove the acetonitrile using a rotary evaporator. Residual water can be removed by azeotropic distillation with toluene.[3]

-

Purification: Purify the crude product directly by column chromatography on silica gel. A typical elution gradient starts with 100% ethyl acetate, followed by a mixture of EtOAc:MeOH:NEt₃ (92:5:3) to elute the final product (the free base, a yellow oil).[3]

-

Salt Formation: Dissolve the purified free base in a minimal amount of a non-polar solvent like diethyl ether. Slowly add a solution of HCl in ether with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with cold ether, and dried under vacuum.

Spectral Characterization (Free Base)

The structure of the synthesized free base can be confirmed using NMR spectroscopy.

-

¹H NMR (CDCl₃, 300 MHz): δ 7.17 (2H, d, J = 8.7 Hz), 6.70 (2H, d, J = 8.7 Hz), 3.59 (2H, s), 2.88 (6H, s), 2.34 (3H, s).[3]

-

¹³C NMR (CDCl₃, 100 MHz): δ 150.0, 129.1, 112.7, 55.6, 40.3, 35.6.[3]

Upon protonation to form the hydrochloride salt, shifts in the NMR spectrum, particularly for protons and carbons near the nitrogen atoms, are expected due to the change in the electronic environment.

Reactivity and Applications in Drug Development

The compound's utility stems from its unique structural features, making it a valuable building block in organic synthesis and medicinal chemistry.

Role as a Protecting Group

The 4-(dimethylamino)benzyl group can serve as a protecting group for amines. The electron-donating nature of the dimethylamino substituent makes the benzyl group highly susceptible to cleavage under specific, mild acidic conditions, such as with trifluoroacetic acid (TFA).[5] This allows for selective deprotection without affecting other sensitive functionalities in the molecule.

Caption: Use as an acid-labile amine protecting group.

Intermediate in Complex Syntheses

N-Methyl-4-(dimethylamino)benzylamine hydrochloride serves as a versatile intermediate. Its amine functionalities can be further derivatized to build more complex molecular scaffolds. For instance, related benzylamines are used in the preparation of N-benzyl furylpurines, which have been investigated as potential antituberculosis agents.[6]

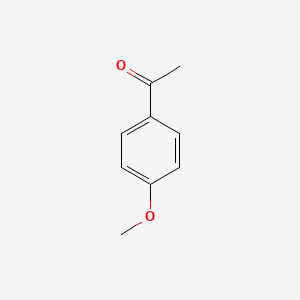

The dimethylamino moiety itself is a significant pharmacophore found in numerous FDA-approved drugs, contributing to properties like receptor binding, solubility, and metabolic stability.[7] Examples include the antidepressant Venlafaxine and the analgesic Tramadol.[7] While this specific compound is not a drug, its structural motif is highly relevant in the design of new therapeutic agents.

Safety and Handling

Proper handling of this chemical is crucial to ensure laboratory safety. The following information is based on safety data sheets for closely related compounds, such as the dihydrochloride salt, and should be considered representative.[8]

Hazard Identification

The compound is classified as an irritant.

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Statement |

|---|---|---|

| Hazard | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precaution | P261 | Avoid breathing dust. |

| P264 | Wash skin thoroughly after handling. | |

| P280 | Wear protective gloves/eye protection/face protection. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

Handling and Storage Recommendations

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses or goggles. If dust is generated, a NIOSH-approved respirator (e.g., N95) is recommended.[8]

-

Storage: Store in a tightly closed container in a dry, well-ventilated, and locked-up area.[2]

-

First Aid: In case of inhalation, move the person to fresh air. For skin contact, wash off with plenty of water. For eye contact, rinse thoroughly with water for several minutes and seek medical attention.

Conclusion

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is a valuable chemical reagent with well-defined properties and synthetic utility. Its enhanced solubility as a hydrochloride salt, combined with the unique reactivity imparted by its electron-rich aromatic system, makes it an important building block. For professionals in drug development and organic synthesis, a thorough understanding of its synthesis, handling, and application as a chemical intermediate and protecting group is essential for leveraging its full potential in the creation of novel and complex molecules.

References

-

Chem Service. (2019). SAFETY DATA SHEET: N-Methylbenzylamine Hydrochloride. [Link]

-

HETEROCYCLES. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a new protecting group. [Link]

-

PubChem. N-methyl-4-(N,N-dimethylamino)benzylamine. National Center for Biotechnology Information. [Link]

- Google Patents. Process for preparing 4-amino-N, N-dimethylbenzylamine.

-

PubMed Central. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. National Center for Biotechnology Information. [Link]

Sources

- 1. CAS 1158441-78-1: N-Methyl-4-(diMethylaMino)benzylaMine Hy… [cymitquimica.com]

- 2. 1158441-78-1|N-Methyl-4-(dimethylamino)benzylamine Hydrochloride|BLD Pharm [bldpharm.com]

- 3. N-methyl-4-(N,N-dimethylamino)benzylamine synthesis - chemicalbook [chemicalbook.com]

- 4. N-methyl-4-(N,N-dimethylamino)benzylamine | C10H16N2 | CID 964742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 4-(DIMETHYLAMINO)BENZYLAMINE DIHYDROCHLORIDE | 34403-52-6 [amp.chemicalbook.com]

- 7. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(Dimethylamino)benzylamine 95 34403-52-6 [sigmaaldrich.com]

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride CAS number 1158441-78-1

An In-Depth Technical Guide to N-Methyl-4-(dimethylamino)benzylamine Hydrochloride (CAS: 1158441-78-1)

Prepared by a Senior Application Scientist

Introduction

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is a substituted aromatic amine that serves as a specialized building block in modern organic synthesis. Characterized by a benzylamine core, a tertiary amine at the para position (N,N-dimethyl), and a secondary amine on the benzylic carbon (N-methyl), this molecule offers multiple reactive sites. Its hydrochloride salt form enhances its stability and solubility in aqueous media, making it a versatile intermediate for researchers in medicinal chemistry and drug development.[1] This guide provides a comprehensive overview of its properties, synthesis, analytical characterization, and safe handling, grounded in established chemical principles and methodologies.

Physicochemical Properties & Specifications

The fundamental identity and characteristics of a chemical reagent are the foundation of its effective use. The properties of N-Methyl-4-(dimethylamino)benzylamine Hydrochloride are summarized below. The hydrochloride salt form is particularly advantageous as it converts the basic free amine into a more stable, crystalline solid that is often easier to handle, weigh, and dissolve compared to its oily or less stable free base counterpart.[1]

| Property | Value | Source |

| IUPAC Name | N,N-dimethyl-4-(methylaminomethyl)aniline;hydrochloride | Angene Chemical[2] |

| Synonyms | N,N-DiMethyl-4-((MethylaMino)Methyl)aniline hydrochloride | CymitQuimica[1] |

| CAS Number | 1158441-78-1 | Matrix Scientific[3] |

| Molecular Formula | C₁₀H₁₇ClN₂ | Matrix Scientific[3] |

| Molecular Weight | 200.71 g/mol | Matrix Scientific[3] |

| Appearance | Solid | Angene Chemical[2] |

| Storage Conditions | Inert atmosphere, Room Temperature | Angene Chemical[2], BLD Pharm[4] |

Synthesis and Purification

The synthesis of N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is logically approached via a two-step process: first, the synthesis of the free base, followed by its conversion to the hydrochloride salt. The most common and efficient pathway to the free base is through reductive amination.

Causality of Method Selection: Reductive amination is the method of choice because it forms the C-N bond and reduces the intermediate imine in a single procedural sequence. This pathway offers high selectivity and yield, starting from commercially available precursors. The use of sodium cyanoborohydride (NaCNBH₃) is deliberate; it is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than it reduces the starting aldehyde, thereby preventing the side-production of 4-(dimethylamino)benzyl alcohol.

Caption: Synthetic workflow for N-Methyl-4-(dimethylamino)benzylamine HCl.

Experimental Protocol: Synthesis

This protocol is adapted from a documented synthesis of the free base, N-methyl-4-(N,N-dimethylamino)benzylamine (CAS 83671-43-6), and includes the subsequent salt formation step.[5]

PART A: Synthesis of the Free Base

-

Reaction Setup: To a stirred solution of 4-N,N-dimethylaminobenzaldehyde (3.00 g, 18.3 mmol) in acetonitrile (400 mL) in a round-bottom flask under an inert nitrogen atmosphere, cool the mixture to 0°C using an ice bath.

-

Imine Formation: Add a 40% v/v aqueous solution of methylamine (10.0 mL, 103 mmol). Allow the reaction to stir at 0°C for 2 hours. The formation of the imine intermediate is critical before reduction.

-

Reduction: To the same mixture, add sodium cyanoborohydride (NaCNBH₃) (3.46 g, 55.1 mmol) portion-wise to control any initial exotherm. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Workup: Remove the solvent under reduced pressure (rotary evaporation). To remove residual water, add toluene and azeotrope to dryness.

-

Purification: Purify the crude product directly by column chromatography on silica gel. A suitable eluent system is 100% ethyl acetate followed by a gradient to EtOAc:MeOH:NEt₃ (92:5:3) to elute the polar amine product.

PART B: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Protonation: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise until precipitation of the salt is complete. The endpoint can be checked with pH paper to ensure the solution is acidic.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Drying: Wash the solid with cold diethyl ether to remove any remaining impurities and dry under vacuum to yield N-Methyl-4-(dimethylamino)benzylamine Hydrochloride.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach ensures a self-validating system where each method corroborates the findings of the others.

Structural Confirmation: NMR & Mass Spectrometry

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are the primary tools for unambiguous structure elucidation. NMR provides information about the chemical environment of protons (¹H) and carbons (¹³C), while HRMS confirms the elemental composition by providing a highly accurate mass measurement.

Reference Data for Free Base (N-methyl-4-(N,N-dimethylamino)benzylamine): [5]

| Analysis | Observed Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.17 (d, J=8.7 Hz, 2H), 6.70 (d, J=8.7 Hz, 2H), 3.59 (s, 2H), 2.88 (s, 6H), 2.34 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 150.0, 129.1, 112.7, 55.6, 40.3, 35.6 |

| HRMS (ESI) | Found: 165.1392 (M+H)⁺, Requires: 165.1390 for C₁₀H₁₇N₂ |

Note: NMR spectra for the hydrochloride salt will show shifts in proton signals adjacent to the nitrogen atoms due to protonation.

Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

The analysis of polar, basic compounds like this amine by traditional reversed-phase (RP) HPLC is challenging due to poor retention on C18 columns.[6] A logical method development workflow is required to find a suitable separation technique.

Caption: HPLC method development workflow for polar amines.

Recommended HPLC Protocol: Mixed-Mode Chromatography

This protocol is based on the principles of mixed-mode chromatography, which provides a robust solution for retaining and separating polar basic compounds by utilizing both hydrophobic and cation-exchange interactions.[6]

-

Column: Use a mixed-mode column (e.g., Coresep 100 or equivalent) designed for separating polar and basic compounds.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile (ACN).

-

Gradient: Start with a low percentage of ACN (e.g., 5-10%) and ramp up to a higher percentage (e.g., 70-90%) over 10-15 minutes. The exact gradient should be optimized to achieve good resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector at 254 nm, where the aromatic ring will absorb.

-

Sample Preparation: Dissolve the hydrochloride salt in the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% formic acid) at a concentration of approximately 1 mg/mL.

-

Justification: The acidic mobile phase ensures the amine is protonated, allowing it to interact with the cation-exchange stationary phase, while the ACN gradient elutes the compound based on its reversed-phase characteristics. This dual mechanism provides superior retention and peak shape compared to standard RP-HPLC.

Applications and Research Context

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is primarily valued as a synthetic intermediate.[1] Its structure contains two key motifs that are of significant interest to drug development professionals:

-

The 4-(Dimethylamino)benzyl Moiety: This structure is a well-known component in various functional molecules, including dyes and molecular probes, due to the strong electron-donating properties of the dimethylamino group. In a pharmaceutical context, this group can be used to modulate the electronic properties and basicity of a target molecule, which can influence its binding affinity and pharmacokinetic properties.

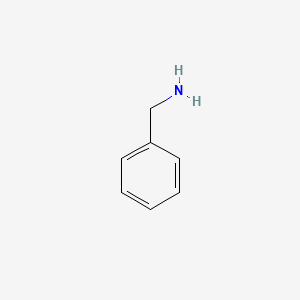

-

The Benzylamine Core: Benzylamines are a common scaffold in a wide array of neurologically active compounds and other pharmaceuticals. The secondary N-methyl amine of this specific compound provides a convenient handle for further chemical elaboration, such as amide bond formation, further alkylation, or use in coupling reactions to build more complex molecular architectures.

Its utility lies in its ability to introduce this specific diamine-substituted aromatic ring into a larger target molecule, making it a valuable tool for constructing libraries of compounds for screening and lead optimization.

Safety and Handling

Safe handling of any chemical reagent is paramount. Based on data for the free base and related benzylamines, N-Methyl-4-(dimethylamino)benzylamine Hydrochloride should be treated as a hazardous substance.[7][8]

GHS Hazard Information:

| Hazard Class | Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[2][7] |

| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[7] |

| Eye Damage/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[7] |

| STOT - Single Exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[2][7] |

Note: The GHS classifications are consolidated from the free base and the hydrochloride salt for a comprehensive safety profile. The more severe "Danger" signal word and H314 statement from the free base are included as a conservative precaution.

Protocol: Safe Laboratory Handling

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Keep the container tightly closed when not in use.

-

Spill Response: In case of a spill, absorb the material with an inert material (e.g., vermiculite, sand) and place it in a suitable container for chemical waste disposal.[11] Do not allow it to enter drains.

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[11]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[11]

-

Conclusion

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride, CAS 1158441-78-1, is a well-defined chemical intermediate with clear utility in synthetic and medicinal chemistry. Its synthesis via reductive amination is straightforward, and its characterization can be robustly achieved using a combination of NMR, MS, and advanced HPLC techniques like mixed-mode chromatography. While it offers significant potential as a molecular building block, its hazardous nature necessitates strict adherence to safety protocols. This guide provides the foundational knowledge for researchers and scientists to effectively and safely incorporate this compound into their development workflows.

References

-

Material Safety Data Sheet - N-Methylbenzylamine. Cole-Parmer. [Link]

-

Dimethylbenzylamine. Wikipedia. [Link]

-

ICSC 1340 - BENZYLDIMETHYLAMINE. International Chemical Safety Cards (ICSCs). [Link]

-

HPLC Methods for analysis of Dimethylamine. HELIX Chromatography. [Link]

-

N-methyl-4-(N,N-dimethylamino)benzylamine | C10H16N2. PubChem. [Link]

-

N,N-dimethyl-4-(methylaminomethyl)aniline;hydrochloride | 1158441-78-1. Angene Chemical. [Link]

Sources

- 1. CAS 1158441-78-1: N-Methyl-4-(diMethylaMino)benzylaMine Hy… [cymitquimica.com]

- 2. angenechemical.com [angenechemical.com]

- 3. 1158441-78-1 Cas No. | N-Methyl-4-(dimethylamino)benzylamine hydrochloride | Matrix Scientific [matrixscientific.com]

- 4. 1158441-78-1|N-Methyl-4-(dimethylamino)benzylamine Hydrochloride|BLD Pharm [bldpharm.com]

- 5. N-methyl-4-(N,N-dimethylamino)benzylamine synthesis - chemicalbook [chemicalbook.com]

- 6. helixchrom.com [helixchrom.com]

- 7. N-methyl-4-(N,N-dimethylamino)benzylamine | C10H16N2 | CID 964742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. ICSC 1340 - BENZYLDIMETHYLAMINE [chemicalsafety.ilo.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Molecular Structure of N-Methyl-4-(dimethylamino)benzylamine Hydrochloride

Foreword: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the substituted benzylamine framework represents a cornerstone for the development of novel molecular entities. Among these, N-Methyl-4-(dimethylamino)benzylamine Hydrochloride presents a particularly intriguing structure, combining the nucleophilicity of a secondary amine with the electron-donating properties of a para-dimethylamino group on an aromatic ring. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of its molecular architecture, synthesis, and characterization. The methodologies and interpretations presented herein are grounded in established chemical principles to provide a self-validating and authoritative resource.

Molecular Identity and Physicochemical Properties

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is the hydrochloride salt of the parent compound, N-Methyl-4-(dimethylamino)benzylamine. The hydrochloride form enhances its solubility in aqueous media, a critical attribute for many biological and synthetic applications[1].

| Property | Value | Source |

| Chemical Name | N,N-dimethyl-4-((methylamino)methyl)aniline hydrochloride | [1] |

| CAS Number | 1158441-78-1 | [2] |

| Molecular Formula | C₁₀H₁₇ClN₂ | [1] |

| Molecular Weight | 200.71 g/mol | [2] |

| SMILES | CNCC1=CC=C(C=C1)N(C)C.[H]Cl |

The structure features a benzyl group substituted at the para position with a dimethylamino group. The benzylic carbon is, in turn, bonded to a secondary methylamine. The presence of two amine functionalities with different basicities (the aromatic tertiary amine and the aliphatic secondary amine) is a key feature of this molecule.

Caption: 2D structure of N-Methyl-4-(dimethylamino)benzylamine Hydrochloride.

Synthesis and Purification

The synthesis of N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is most effectively achieved through a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.

Synthesis of N-Methyl-4-(dimethylamino)benzylamine (Free Base)

A robust and high-yield synthesis of the free base is accomplished via reductive amination of 4-dimethylaminobenzaldehyde with methylamine, followed by reduction of the intermediate imine[3]. This one-pot, two-stage approach is efficient and widely applicable for the synthesis of secondary amines[4][5].

Protocol:

-

Imine Formation: To a stirred solution of 4-dimethylaminobenzaldehyde (1 equivalent) in acetonitrile under an inert atmosphere (N₂) at 0°C, an aqueous solution of methylamine (40% v/v, approximately 5-6 equivalents) is added. The reaction is allowed to proceed for 2 hours at this temperature. The causality behind this step is the nucleophilic attack of the primary amine (methylamine) on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the corresponding Schiff base (imine).

-

Reduction: Sodium cyanoborohydride (NaCNBH₃, approximately 3.5 equivalents) is then added to the reaction mixture, and it is allowed to warm to room temperature and stirred for 4 hours[3]. Sodium cyanoborohydride is the reducing agent of choice here because it is mild enough not to reduce the aldehyde in the presence of the amine but is effective at reducing the protonated imine intermediate. This selectivity is crucial for the success of the one-pot reaction.

-

Workup and Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield N-Methyl-4-(dimethylamino)benzylamine as a yellow oil[3].

Caption: Synthetic workflow for the free base.

Conversion to N-Methyl-4-(dimethylamino)benzylamine Hydrochloride

The conversion of the purified free base to its hydrochloride salt is a standard acid-base reaction. This process is essential for improving the compound's stability and aqueous solubility.

Protocol:

-

The purified N-Methyl-4-(dimethylamino)benzylamine is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield N-Methyl-4-(dimethylamino)benzylamine Hydrochloride as a solid.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is paramount for the unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H and ¹³C NMR of the Free Base (in CDCl₃):

| Assignment | ¹H Chemical Shift (δ) ppm | Multiplicity | Integration | ¹³C Chemical Shift (δ) ppm |

| Aromatic C-H | 7.17 | d, J = 8.7 Hz | 2H | 129.1 |

| Aromatic C-H | 6.70 | d, J = 8.7 Hz | 2H | 112.7 |

| N(CH₃)₂ | 2.88 | s | 6H | 40.3 |

| N-CH₃ | 2.34 | s | 3H | 35.6 |

| CH₂ | 3.59 | s | 2H | 55.6 |

| Aromatic C-N | - | - | - | 150.0 |

Data sourced from WO2010/18555[3]

Interpretation:

-

The two doublets in the aromatic region (7.17 and 6.70 ppm) are characteristic of a para-substituted benzene ring.

-

The singlet at 2.88 ppm, integrating to 6 protons, corresponds to the two equivalent methyl groups of the dimethylamino substituent.

-

The singlet at 2.34 ppm (3H) is assigned to the N-methyl group of the secondary amine.

-

The singlet at 3.59 ppm (2H) represents the benzylic protons.

Expected ¹H NMR Spectrum of the Hydrochloride Salt:

Upon formation of the hydrochloride salt, the secondary amine will be protonated. This will induce several predictable changes in the ¹H NMR spectrum:

-

Downfield Shift of Neighboring Protons: The protons on the carbons adjacent to the newly formed ammonium center (the benzylic CH₂ and the N-CH₃) will experience a significant downfield shift due to the increased electron-withdrawing effect of the positive charge.

-

Appearance of an N-H Proton Signal: A new, often broad, signal corresponding to the ammonium proton (N⁺-H) will appear, typically at a higher chemical shift. This peak will disappear upon shaking the sample with D₂O due to proton-deuterium exchange, a classic confirmatory test for N-H protons[6].

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected IR Absorptions for N-Methyl-4-(dimethylamino)benzylamine Hydrochloride:

-

N-H Stretch: A broad and strong absorption band is expected in the region of 2400-3000 cm⁻¹ corresponding to the N⁺-H stretching vibration of the secondary ammonium salt.

-

C-H Stretch: Absorptions around 2850-3000 cm⁻¹ will be present due to the C-H stretching of the methyl and methylene groups[7].

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

-

C-N Stretch: The C-N stretching vibrations for both the aromatic and aliphatic amines are expected in the 1250-1335 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively[8].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the analysis of the hydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) is typically used, which would show the molecular ion of the free base.

Expected Fragmentation Pattern (Electron Ionization - of the free base):

The free base, N-Methyl-4-(dimethylamino)benzylamine, would be expected to undergo characteristic alpha-cleavage in the mass spectrometer[6]. The most likely fragmentation would be the cleavage of the C-C bond between the benzene ring and the benzylic carbon, leading to a resonance-stabilized benzylic cation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is not widely available, data from the free base and structurally similar compounds indicate that it should be handled with care. The free base is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation[6]. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory. All handling should be performed in a well-ventilated fume hood.

Conclusion

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is a molecule with significant potential in various fields of chemical research. Its synthesis is straightforward, and its structure can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. This guide provides a foundational understanding of its molecular characteristics and the analytical methodologies required for its study, thereby empowering researchers to confidently utilize this versatile compound in their work.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 964742, N-methyl-4-(N,N-dimethylamino)benzylamine. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

- Zhejiang Hisoar Pharmaceutical Co Ltd. (2013). Process for preparing 4-amino-N, N-dimethylbenzylamine. Google Patents.

Sources

- 1. 1,4-Amino-N,N-dimethylaniline,dihydrochloride(536-46-9) 1H NMR [m.chemicalbook.com]

- 2. 1158441-78-1|N-Methyl-4-(dimethylamino)benzylamine Hydrochloride|BLD Pharm [bldpharm.com]

- 3. N-methyl-4-(N,N-dimethylamino)benzylamine synthesis - chemicalbook [chemicalbook.com]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine - Google Patents [patents.google.com]

- 6. Aniline, 4-(n,n-dimethylamino)-2-(3,4-dimethylphenylsulfonyl)- [webbook.nist.gov]

- 7. CAS#:83671-43-6 | N,N-Dimethyl-4-[(methylamino)methyl]aniline | Chemsrc [chemsrc.com]

- 8. 213700-90-4|N,N-Dimethyl-4-((4-(methylamino)phenyl)(phenyl)methyl)aniline|BLD Pharm [bldpharm.com]

Purity and analysis of N-Methyl-4-(dimethylamino)benzylamine Hydrochloride

An In-Depth Technical Guide to the Purity and Analysis of N-Methyl-4-(dimethylamino)benzylamine Hydrochloride

Foreword: A Modern Approach to Purity Analysis

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous characterization of any chemical entity is paramount. N-Methyl-4-(dimethylamino)benzylamine Hydrochloride, a versatile amine intermediate, is no exception.[1] Its purity profile directly influences the quality, safety, and efficacy of downstream products. This guide eschews a simple recitation of methods; instead, it provides a holistic analytical strategy, grounded in the principles of chemical synthesis and regulatory expectations. We will explore not just how to analyze this compound, but why specific methodologies are chosen, how potential impurities are predicted, and how a self-validating analytical workflow is constructed to ensure the highest degree of scientific integrity.

Physicochemical and Structural Characterization

A foundational understanding of the target molecule is the first step in developing a robust analytical control strategy. N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is a hydrochloride salt, a choice often made to enhance aqueous solubility and stability compared to the free base.[1]

| Property | Value | Source |

| IUPAC Name | N,N-dimethyl-4-(methylaminomethyl)aniline hydrochloride | [2] |

| Synonyms | N,N-DiMethyl-4-((MethylaMino)Methyl)aniline hydrochloride | [1] |

| CAS Number | 1158441-78-1 (for hydrochloride); 83671-43-6 (for free base) | [1][2][3] |

| Molecular Formula | C₁₀H₁₇ClN₂ | Inferred |

| Molecular Weight | 200.71 g/mol | Calculated from C₁₀H₁₆N₂ (164.25) + HCl (36.46)[2][3] |

| Appearance | Typically a solid (e.g., yellow oil for free base) | [3] |

| Solubility | More soluble in water than its free base form | [1] |

Synthesis Pathway and Impurity Profiling: A Predictive Framework

The purity of a substance is intrinsically linked to its synthesis. A common and efficient route to the parent amine is through the reductive amination of 4-dimethylaminobenzaldehyde with methylamine, followed by salt formation.[3] Understanding this pathway is critical as it allows us to predict, and therefore proactively search for, potential process-related impurities.

Typical Synthesis Route

The synthesis can be logically divided into two primary stages: imine formation and subsequent reduction.[3]

Caption: A typical three-stage synthesis pathway for the target compound.

Causality of Impurity Formation

A robust analytical approach must account for impurities from all potential sources. The International Council for Harmonisation (ICH) guidelines provide a framework for classifying and controlling these impurities in new drug substances.[4][5]

| Impurity Class | Potential Species | Rationale / Source of Formation |

| Starting Materials | 4-dimethylaminobenzaldehyde | Incomplete reaction during Stage 1. |

| Methylamine | Excess reagent from Stage 1. Highly volatile, but may persist as a salt. | |

| Intermediates | N,N-dimethyl-4-[(methylimino)methyl]aniline | Incomplete reduction in Stage 2. |

| Side-Products | 4-(dimethylamino)benzyl alcohol | Reduction of the starting aldehyde if the reducing agent is added prematurely or is non-selective. |

| Bis-amine species | Potential for secondary reactions under certain conditions. | |

| Reagent-Related | Cyanide/borate salts | Remnants from a reducing agent like NaCNBH₃. |

| Degradation Products | Oxides (e.g., N-Oxide) | The tertiary amine is susceptible to oxidation.[6] |

| Genotoxic Impurities | N-Nitrosodimethylamine (NDMA) | A critical concern. Can form from the reaction of secondary or tertiary amines (like the product or its precursors) with nitrosating agents (e.g., nitrites) under acidic conditions.[7][8][9] |

A Multi-Detector Strategy for Comprehensive Analysis

No single analytical technique can provide a complete picture of purity. A validated, multi-faceted strategy is required, with each technique providing orthogonal (complementary) information. This approach forms a self-validating system where the results of one method corroborate another.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Assay

Expertise & Rationale: HPLC is the definitive technique for separating and quantifying non-volatile organic impurities. A reversed-phase method is ideal for this moderately polar compound, providing excellent resolution for potential impurities which will vary in polarity. UV detection is suitable due to the strong chromophore of the benzene ring.

Caption: Standard workflow for HPLC-based purity analysis.

Detailed HPLC Protocol (Example Method):

-

Instrumentation: A standard HPLC or UPLC system with a Quaternary Pump, Autosampler, Column Thermostat, and a Photodiode Array (PDA) or UV Detector.

-

Column: C18 stationary phase, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to improve peak shape for the amine analytes.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 5% B (re-equilibration) Rationale: A gradient is essential to elute both polar (early-eluting) and non-polar (late-eluting) impurities.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

-

Detection Wavelength: 254 nm. Rationale: A common wavelength for aromatic compounds, providing good sensitivity.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~10 mg of the hydrochloride salt and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to a final concentration of 1 mg/mL.

Data Analysis: Purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all integrated peaks. The assay against a reference standard is calculated using a standard five-point calibration curve.

Spectroscopic Methods for Identity and Structural Verification

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is unparalleled for unambiguous structure confirmation. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. It serves as a definitive identity test and can detect impurities with different structural backbones that might co-elute in HPLC.

-

Expected ¹H NMR Signals (in D₂O):

-

~7.2-7.5 ppm: Aromatic protons (AA'BB' system).

-

~4.0 ppm: Methylene protons (-CH₂-NH-).

-

~2.9 ppm: Dimethylamino protons (-N(CH₃)₂).

-

~2.5 ppm: N-Methyl protons (-NH-CH₃). The exact shifts may vary based on solvent and concentration.[3]

-

3.2.2 Mass Spectrometry (MS)

Expertise & Rationale: MS provides crucial molecular weight information. When coupled with HPLC (LC-MS), it becomes the most powerful tool for identifying unknown impurities. Electrospray Ionization (ESI) in positive mode is ideal for this amine, which readily accepts a proton.

-

Expected Ion: The base peak in the mass spectrum should correspond to the free base's protonated molecular ion [M+H]⁺ at m/z 165.14.

-

Fragmentation Analysis: Tandem MS (MS/MS) can be used to fragment the molecular ion. A characteristic fragment would be the loss of the methylamine group or the formation of a stable tropylium-like ion, helping to confirm the structure and identify where modifications may have occurred in impurities.

Ancillary and Classical Techniques

These methods provide crucial data on non-organic impurities and overall sample composition.

| Technique | Purpose | Expected Result |

| Karl Fischer Titration | Quantification of water content. | A specific limit, e.g., ≤ 0.5%, ensuring the absence of excess water which can affect stability and accurate weighing. |

| Residue on Ignition (ROI) / Sulfated Ash | Measures the total amount of inorganic impurities. | A low value, typically ≤ 0.1%, as per pharmacopeial standards.[10] |

| Non-aqueous Titration | Provides an absolute measure of the assay of the hydrochloride salt. | A result typically between 98.0% and 102.0%. This orthogonal assay method confirms the HPLC result. |

Establishing a Self-Validating Control Strategy

A trustworthy analytical protocol is a self-validating one. This means building a logical framework where different analytical techniques confirm and support each other, ensuring the integrity of the final purity assessment.

Caption: Interlocking logic of a comprehensive analytical control strategy.

Conclusion

The analysis of N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is a multi-dimensional task that extends beyond simple peak integration. It requires a predictive mindset rooted in the compound's synthesis to anticipate potential impurities, particularly hazardous ones like nitrosamines. A robust, ICH-compliant analytical strategy leverages the strengths of orthogonal techniques: HPLC for quantitative purity, NMR and MS for definitive structural confirmation, and classical methods for inorganic and water content. This integrated approach ensures not only that a batch meets its specification but that the analytical results are scientifically sound, trustworthy, and defensible, meeting the rigorous standards of the pharmaceutical and chemical industries.

References

-

N-methyl-4-(N,N-dimethylamino)benzylamine | C10H16N2. PubChem, National Center for Biotechnology Information. [Link]

-

Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation. National Center for Biotechnology Information. [Link]

-

N,N-Dimethylbenzylamine | C9H13N. PubChem, National Center for Biotechnology Information. [Link]

-

Mass spectrum of dimethylamine C2H7N. Doc Brown's Chemistry. [Link]

-

4-Dimethylaminomethylbenzylamine | C10H16N2. PubChem, National Center for Biotechnology Information. [Link]

-

¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and... ResearchGate. [Link]

-

The Synthesis and Purification of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate. ResearchGate. [Link]

-

Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography... Royal Society of Chemistry. [Link]

-

Q3B(R2) Impurities in New Drug Products. European Medicines Agency. [Link]

-

Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. ResearchGate. [Link]

-

How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc. [Link]

- Process for preparing 4-amino-N, N-dimethylbenzylamine.

-

Guidance for Industry - Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]

-

Benzydamine-impurities. Pharmaffiliates. [Link]

-

Quality Guidelines. International Council for Harmonisation. [Link]

- Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc.

-

Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

-

Supporting Information for... Royal Society of Chemistry. [Link]

-

Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

-

Overview of Testing Methods for N-nitrosamines Monitoring... Pharmaceuticals and Medical Devices Agency. [Link]

-

LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration. [Link]

Sources

- 1. CAS 1158441-78-1: N-Methyl-4-(diMethylaMino)benzylaMine Hy… [cymitquimica.com]

- 2. N-methyl-4-(N,N-dimethylamino)benzylamine | C10H16N2 | CID 964742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-methyl-4-(N,N-dimethylamino)benzylamine synthesis - chemicalbook [chemicalbook.com]

- 4. fda.gov [fda.gov]

- 5. ICH Official web site : ICH [ich.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pmda.go.jp [pmda.go.jp]

- 9. fda.gov [fda.gov]

- 10. ema.europa.eu [ema.europa.eu]

Topic: N-Methyl-4-(dimethylamino)benzylamine Hydrochloride: A Comprehensive Guide to Solubility and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: From the Bench of a Senior Application Scientist

In the landscape of organic synthesis and pharmaceutical development, N-Methyl-4-(dimethylamino)benzylamine and its salt forms are valuable intermediates.[1] Their utility, however, is fundamentally governed by two core physicochemical properties: solubility and stability. An incomplete understanding of these parameters can lead to failed experiments, inconsistent results, and significant delays in development timelines.

This guide is not a simple recitation of data. It is a distillation of field-proven insights and methodologies designed to empower you, the researcher, to not only understand but also to confidently and accurately characterize this compound. We will delve into the causality behind experimental choices, provide self-validating protocols that ensure data integrity, and ground our claims in authoritative scientific literature. The objective is to move beyond a datasheet and provide a practical, in-depth framework for working with N-Methyl-4-(dimethylamino)benzylamine Hydrochloride.

Core Physicochemical Profile

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is the salt form of a tertiary amine, which significantly influences its physical properties compared to its free base. The presence of the hydrochloride salt enhances its polarity, making it more amenable to aqueous systems.[1] It is crucial to distinguish between the monohydrochloride (CAS 1158441-78-1) and the potentially available dihydrochloride salt (a related compound, 4-(Dimethylamino)benzylamine, is available as a dihydrochloride, CAS 34403-52-6), as properties like solubility and hygroscopicity can differ.[2] This guide focuses on the monohydrochloride form unless otherwise specified.

| Property | Value | Source(s) |

| Chemical Name | N,N-dimethyl-4-((methylamino)methyl)aniline hydrochloride | [1] |

| CAS Number | 1158441-78-1 | [1][3] |

| Molecular Formula | C₁₀H₁₇ClN₂ | [1] |

| Molecular Weight | 200.71 g/mol | [1] |

| Appearance | Typically a white to off-white solid or powder. | [4] |

| Hygroscopicity | Predicted to be hygroscopic, a common trait for amine salts. | [4][5] |

The Solubility Profile: Theory and Practical Determination

Solubility dictates how a compound can be formulated, purified, and utilized in various assays. As a hydrochloride salt, N-Methyl-4-(dimethylamino)benzylamine Hydrochloride's solubility is markedly higher in polar protic solvents, especially water, compared to its free base.[1]

Qualitative and Analog-Based Solubility Data

Direct, quantitative solubility data for N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is not extensively available in public literature. However, we can infer a strong solubility profile in polar solvents based on data from closely related amine hydrochlorides.

| Solvent | Expected Solubility | Rationale / Analog Data | Source(s) |

| Water | High | As a hydrochloride salt, it is designed for aqueous solubility. The related 4-(Dimethylamino)benzylamine dihydrochloride is soluble at 50 mg/mL. | [1][2] |

| Ethanol | High | Dimethylamine hydrochloride is "very soluble" in ethanol. Polar protic nature of ethanol facilitates dissolution of the salt. | [6] |

| Methanol | High | Similar to ethanol, methanol is a polar protic solvent capable of solvating the ionic salt. | |

| Chloroform | Moderate | Dimethylamine hydrochloride shows moderate solubility (16.9 g/100 g). | [6][7] |

| Diethyl Ether | Insoluble | Non-polar aprotic solvents are generally poor at solvating ionic salts. Dimethylamine hydrochloride is insoluble in ether. | [6][7] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method (OECD Guideline 105) for generating reliable, quantitative solubility data. The principle is to saturate a solvent with the compound and measure the concentration in the supernatant.

Methodology Steps:

-

Preparation: Add an excess amount of N-Methyl-4-(dimethylamino)benzylamine Hydrochloride to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., water, ethanol, pH 7.4 buffer). The excess solid is critical to ensure equilibrium is reached at saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic check (sampling at 24, 48, and 72 hours) is recommended to validate the equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 24 hours to allow undissolved solid to sediment. For colloidal suspensions, centrifugation at a controlled temperature is required.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. It is imperative not to disturb the sediment. Use of a filter syringe (e.g., 0.22 µm PTFE or PVDF, validated for non-binding of the analyte) is highly recommended.

-

Quantification: Accurately dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

Diagram: Shake-Flask Solubility Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

The Stability Profile: Degradation Pathways and Mitigation

Understanding the chemical stability of N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is critical for defining its shelf-life, identifying compatible excipients, and ensuring the integrity of analytical results.

Predicted Degradation Pathways

Based on the chemistry of benzylamines, two primary degradation pathways are of concern: oxidation and reactions in chlorinated environments.

-

Oxidative Degradation: The tertiary amine and benzylamine moieties can be susceptible to oxidation. This can lead to the formation of N-oxides or, more significantly, cleavage of the benzylic C-N bond.

-

Reaction with Chlorine/Chloramine: Studies on structurally similar benzylamines reveal a significant degradation pathway in the presence of chlorine, which is relevant for applications involving treated water or certain manufacturing processes.[8] The reaction proceeds via chlorine transfer to the nitrogen, followed by elimination and hydrolysis to form benzaldehyde and lower-order amines (dimethylamine and methylamine).[8]

-

Nitrosamine Formation: A critical and toxicologically significant degradation pathway is the formation of N-nitrosamines. During chloramination of N,N-dimethylbenzylamine, the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, has been observed.[8][9] This reaction can occur if a nitrite source is present, making it a crucial consideration in drug development and safety assessment.

Diagram: Potential Degradation Pathway in Chlorinated Media

Caption: Postulated degradation of the benzylamine core in chlorinated water.

Factors Influencing Stability & Recommended Handling

-

pH: The stability of amine salts can be pH-dependent. Strongly alkaline conditions will deprotonate the hydrochloride, forming the free base which may have different stability and solubility characteristics. Acidic conditions are generally favorable for stability.

-

Light: While some aromatic amines are sensitive to light, specific photostability data for this compound is lacking. As a precaution, it should be protected from light.[10]

-

Temperature: Elevated temperatures can accelerate degradation.[11] Store in a cool place. Long-term storage at 2-8°C is often recommended.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids (beyond what is needed for salt formation).[11]

-

Moisture: The compound is hygroscopic.[4][5] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and degradation from absorbed moisture.[4][12]

Experimental Protocol: Forced Degradation (Stress Testing)

A forced degradation study is essential to identify likely degradation products and establish a method as "stability-indicating." This protocol outlines a standard approach.

Methodology Steps:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel. Include a control sample stored under normal conditions (e.g., 4°C, protected from light).

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a set time (e.g., 2, 6, 24 hours).

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for a set time.

-

Oxidation: Add 3-6% H₂O₂ and keep at room temperature for a set time.

-

Thermal Stress: Heat the solution at 80°C (or as a solid in an oven).

-

Photolytic Stress: Expose the solution to light meeting ICH Q1B guidelines (e.g., cool white fluorescent and near UV).

-

-

Neutralization & Quenching: After the exposure period, neutralize the acid and base samples. The oxidative reaction may need to be quenched (e.g., with sodium bisulfite).

-

Analysis: Analyze all samples (including the control) by a high-resolution analytical method, typically LC-MS/MS.

-

Data Evaluation:

-

Aim for 5-20% degradation of the parent compound. If degradation is too rapid or slow, adjust the stress conditions (time, temperature, reagent concentration).

-

Compare the chromatograms of stressed samples to the control to identify new peaks corresponding to degradation products.

-

Use the mass spectrometry data to elucidate the structures of the major degradation products.

-

Ensure the analytical method can resolve the parent peak from all major degradation product peaks (peak purity analysis).

-

Analytical Methodologies for Stability and Quantification

A robust analytical method is the cornerstone of any solubility or stability study. For a compound like N-Methyl-4-(dimethylamino)benzylamine Hydrochloride, which has potential for forming various degradation products, a highly selective and sensitive technique is required.

Recommended Technique: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for this application.[13][14]

-

Why LC-MS/MS? It offers unparalleled sensitivity for detecting trace-level degradants and provides the mass information necessary for their identification.[15] Its selectivity allows for accurate quantification of the parent compound even in the presence of co-eluting impurities.

Protocol: Stability-Indicating LC-MS/MS Method

This section provides a starting point for developing a stability-indicating method. Optimization will be required.

Chromatography (HPLC/UHPLC):

-

Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm). A PFP column could also be considered for alternative selectivity.[14]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the parent compound and any less polar degradants, hold, and then re-equilibrate. A typical run time would be 5-10 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 1 - 5 µL.

Mass Spectrometry (Tandem Quadrupole or Q-TOF):

-

Ionization Mode: Positive Electrospray Ionization (ESI+). The multiple amine groups on the molecule are readily protonated.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

-

A specific precursor ion (the protonated parent molecule, [M+H]⁺) is selected in the first quadrupole.

-

It is fragmented in the collision cell.

-

Specific product ions are monitored in the third quadrupole. This process is highly specific and filters out background noise.

-

-

Full Scan/Product Ion Scan: For identification of unknown degradation products, a full scan mode (to find parent masses) and product ion scan mode (to get fragmentation patterns) would be used during the forced degradation study.

Conclusion

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is a compound with high predicted solubility in aqueous and polar organic solvents, a direct consequence of its salt form. Its stability is a more complex issue, with oxidative pathways and reactions in chlorinated media being primary concerns. The potential for nitrosamine formation under certain conditions is a critical safety parameter that must be carefully evaluated in any development program.

The absence of extensive public data on this specific molecule underscores the importance of robust in-house characterization. By employing the systematic protocols for solubility and stability outlined in this guide, researchers can generate the high-quality, reliable data needed to confidently advance their research and development objectives.

References

-

Chem Service. (2019). SAFETY DATA SHEET: N-Methylbenzylamine Hydrochloride. [Link]

-

Chemical Database. dimethylamine hydrochloride. [Link]

-

Mitch, W. A., et al. (2018). Degradation of benzylamines during chlorination and chloramination. RSC Publishing. [Link]

-

ResearchGate. Degradation of benzylamines during chlorination and chloramination | Request PDF. [Link]

-

PubChem. N-methyl-4-(N,N-dimethylamino)benzylamine. [Link]

-

National Toxicology Program. (1996). Toxicity studies of dimethylaminopropyl chloride, hydrochloride. [Link]

-

Analytical Methods - RSC Publishing. Development and validation of a GC-MS method for the separation and identification of the regioisomers of fluorophenylpiperazine and trifluoromethylphenylpiperazine. [Link]

-

PubMed. Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. [Link]

-

MDPI. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]

-

U.S. Food & Drug Administration. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]

-

International Journal of Innovative Research in Technology. (2025). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chromatograph. [Link]

-

Agency for Toxic Substances and Disease Registry. Chapter 7: Analytical Methods. [Link]

-

PubMed. Identification of imatinib mesylate degradation products obtained under stress conditions. [Link]

Sources

- 1. CAS 1158441-78-1: N-Methyl-4-(diMethylaMino)benzylaMine Hy… [cymitquimica.com]

- 2. 4-(Dimethylamino)benzylamine 95 34403-52-6 [sigmaaldrich.com]

- 3. 1158441-78-1|N-Methyl-4-(dimethylamino)benzylamine Hydrochloride|BLD Pharm [bldpharm.com]

- 4. adipogen.com [adipogen.com]

- 5. N-Methyl-4-(dimethylamino)benzylamine dihydrochloride (1186663-15-9) for sale [vulcanchem.com]

- 6. dimethylamine hydrochloride [chemister.ru]

- 7. Dimethylamine hydrochloride | 506-59-2 [chemicalbook.com]

- 8. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 9. Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. alkylamines.com [alkylamines.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. ijirt.org [ijirt.org]

- 15. fda.gov [fda.gov]

An In-Depth Technical Guide to the Biological Activity of N-Methyl-4-(dimethylamino)benzylamine Hydrochloride

Abstract

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is a substituted benzylamine with potential applications in medicinal chemistry and drug discovery. While specific research on this compound is limited, its structural features suggest a range of plausible biological activities. This guide provides a comprehensive overview of the known and hypothesized biological activities of N-Methyl-4-(dimethylamino)benzylamine Hydrochloride. We begin by detailing its physicochemical properties and its confirmed interaction with monoamine oxidase B (MAO-B). Subsequently, we present a hypothesis-driven exploration of other potential pharmacological effects, including ion channel modulation, antimicrobial activity, and interaction with neurotransmitter transporters. Detailed, step-by-step experimental protocols are provided to facilitate the investigation of these potential activities, offering a roadmap for future research into this compound's therapeutic potential.

Introduction and Physicochemical Properties

N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is an organic compound characterized by a benzylamine core substituted with a dimethylamino group at the para position of the benzene ring and a methyl group on the benzylamine nitrogen.[1] The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for biological testing and potential pharmaceutical formulations.[1] The presence of the electron-donating dimethylamino group influences the electronic properties of the aromatic ring and the basicity of the amine groups, which in turn can dictate its interactions with biological targets.[1]

| Property | Value | Source |

| CAS Number | 1158441-78-1 | , |

| Molecular Formula | C₁₀H₁₇ClN₂ | |

| Molecular Weight | 200.71 g/mol | , |

| Synonyms | N,N-Dimethyl-4-((methylamino)methyl)aniline hydrochloride | |

| Appearance | Not specified (likely a solid) | N/A |

| Solubility | Expected to be more water-soluble than its free base form |

Known Biological Activity: Substrate for Monoamine Oxidase B (MAO-B)

The most definitive biological activity reported for the free base of the title compound, N-methyl-p-(N,N-dimethylamino)benzylamine, is its role as a substrate for monoamine oxidase B (MAO-B).[2] MAO-B is a mitochondrial flavoenzyme responsible for the oxidative deamination of various endogenous and exogenous amines, including several neurotransmitters.[3][4][5]

A 1993 study by Edmondson et al. investigated the kinetics of the oxidation of N-methyl-p-(N,N-dimethylamino)benzylamine by bovine liver MAO-B. The key findings from this spectral and kinetic analysis were:

-

Oxidative Deamination: The compound undergoes oxidative deamination to ultimately form p-(N,N-dimethylamino)benzaldehyde.[2]

-

Imine Intermediate: During the reaction, an absorbing intermediate with a maximum at 390 nm is formed, which was identified as the protonated imine.[2]

-

Kinetic Parameters: Anaerobic stopped-flow measurements revealed that N-methyl-p-(N,N-dimethylamino)benzylamine reduces the enzyme-bound flavin at a limiting rate of 1.8 s⁻¹, which is slightly faster than the catalytic turnover rate of 1.5 s⁻¹.[2] The formation of the protonated imine product occurs at a similar limiting rate of 1.7 s⁻¹.[2]

The oxidative deamination process catalyzed by MAO-B is a two-step reaction. The first enzymatic step involves the conversion of the amine substrate to an imine, followed by a non-enzymatic hydrolysis of the imine to an aldehyde.[6][7][8]

Hypothesized Biological Activities and Proposed Investigational Plan

Based on the structural characteristics of N-Methyl-4-(dimethylamino)benzylamine Hydrochloride and the known activities of analogous compounds, several other biological activities can be hypothesized. This section outlines these potential activities and provides detailed protocols for their investigation.

Monoamine Transporter Interaction

The structural similarity of the compound to substrates of monoamine transporters, such as the serotonin transporter (SERT), suggests a potential for interaction. A structurally related compound, N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine (MADAM), is a high-affinity and selective ligand for SERT.[9]

A competitive radioligand binding assay can be employed to determine the affinity of N-Methyl-4-(dimethylamino)benzylamine Hydrochloride for the human serotonin transporter.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of the test compound for SERT.

Materials:

-

HEK293 cells stably expressing human SERT.

-

[³H]Citalopram or another suitable radioligand.

-

Test compound: N-Methyl-4-(dimethylamino)benzylamine Hydrochloride.

-

Reference compound: Paroxetine or Citalopram.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and counter.

Protocol:

-

Membrane Preparation: Prepare membrane fractions from HEK293-hSERT cells.

-

Assay Setup: In a 96-well plate, combine the cell membranes, [³H]Citalopram (at a concentration near its Kₔ), and varying concentrations of the test compound or the reference compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Calcium Channel Modulation

A compound containing a 4-dimethylamino-benzyl moiety linked to a piperidinylaniline structure has been identified as an N-type Ca²⁺ channel blocker with analgesic activity.[2] N-type calcium channels are involved in neurotransmitter release and are targets for pain therapeutics.[10][11]

The effect of N-Methyl-4-(dimethylamino)benzylamine Hydrochloride on N-type calcium channels can be assessed using a cell-based fluorescence assay.

Objective: To determine if the test compound can inhibit N-type calcium channel activity.

Materials:

-

A cell line expressing recombinant human N-type calcium channels (e.g., SH-SY5Y neuroblastoma cells, which endogenously express them).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Depolarizing agent (e.g., KCl).

-

Reference N-type calcium channel blocker (e.g., Ziconotide).

-

Fluorescence plate reader.

Protocol:

-

Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye for a specified time at 37°C.

-

Compound Addition: Wash the cells and add the test compound or reference compound at various concentrations.

-

Stimulation: After a pre-incubation period, stimulate the cells with the depolarizing agent to open the voltage-gated calcium channels.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition of the calcium influx for each concentration of the test compound and determine the IC₅₀ value.

Antimicrobial Activity

Substituted benzylamines have been reported to possess antibacterial and antifungal properties.[12][13][14][15][16] Therefore, it is plausible that N-Methyl-4-(dimethylamino)benzylamine Hydrochloride may exhibit antimicrobial activity.

Objective: To determine the MIC of the test compound against a panel of pathogenic bacteria and fungi.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Fungal strains (e.g., Candida albicans, Aspergillus niger).

-

Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

96-well microtiter plates.

-

Test compound and reference antibiotics/antifungals (e.g., ciprofloxacin, fluconazole).

-

Spectrophotometer or plate reader.

Protocol:

-

Compound Dilution: Prepare a serial dilution of the test compound and reference drugs in the appropriate growth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strains.

-

Inoculation: Add the microbial inoculum to each well of the plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxic and Potential Anticancer Activity

Many biologically active compounds exhibit cytotoxicity. It is crucial to assess the cytotoxic profile of N-Methyl-4-(dimethylamino)benzylamine Hydrochloride to understand its therapeutic window for any potential application.

Objective: To evaluate the cytotoxic effect of the test compound on human cancer cell lines and a non-cancerous cell line.

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).

-

Non-cancerous human cell line (e.g., HEK293).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilizing agent (e.g., DMSO).

-

96-well plates.

-

Microplate reader.

Protocol:

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Antioxidant Activity

The phenylethylamine scaffold is present in some antioxidant compounds. The electron-rich aromatic ring of N-Methyl-4-(dimethylamino)benzylamine Hydrochloride suggests it may possess radical scavenging properties.

Objective: To evaluate the in vitro antioxidant capacity of the test compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution.

-